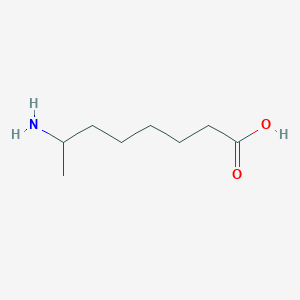
7-Aminooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminooctanoic acid is an ω-amino fatty acid that is octanoic acid carrying an amino group at position 7. It is a medium-chain fatty acid with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Aminooctanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the amino acid .
Industrial Production Methods: Industrial production of amino acids, including this compound, often involves the reaction of halogenated carboxylic acid esters with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the urethane carbonic acid formed . This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aminooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive amination can be performed using reducing agents like sodium borohydride.
Substitution: SN2 reactions with primary alkyl halides are common in the synthesis of amino acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
7-Aminooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive compounds and in the study of reaction mechanisms.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-aminooctanoic acid involves its incorporation into peptides and other molecules, where it can enhance their hydrophobicity and biological activity. The amino group allows for direct conjugation to peptides, improving their antimicrobial properties . The molecular targets and pathways involved include interactions with bacterial cell membranes, leading to increased permeability and cell death.
Vergleich Mit ähnlichen Verbindungen
- 8-Aminooctanoic acid
- 7-Aminoheptanoic acid
- 5-Aminopentanoic acid
Comparison: 7-Aminooctanoic acid is unique due to its specific position of the amino group on the seventh carbon of the octanoic acid chain. This positioning can influence its reactivity and the properties of the compounds it forms. Compared to 8-aminooctanoic acid, which has the amino group on the eighth carbon, this compound may exhibit different biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
7-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-3-2-4-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
KMEQXYJELYYJGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)
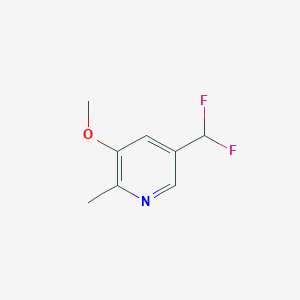
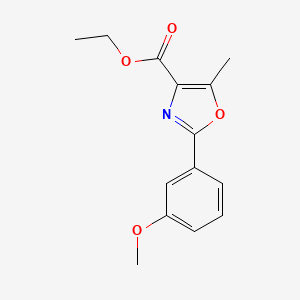
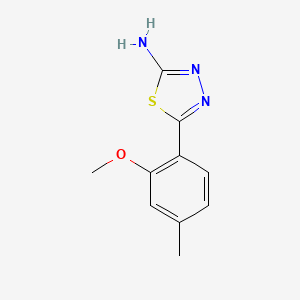
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
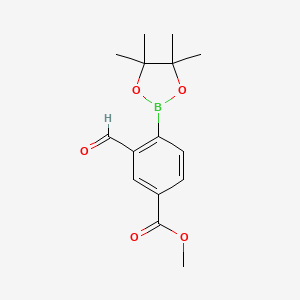

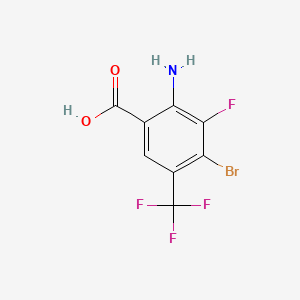
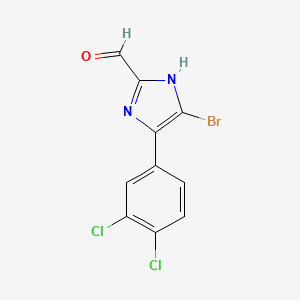
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)

![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
